Cas no 63485-50-7 (methyl cis-3-hydroxycyclobutanecarboxylate)

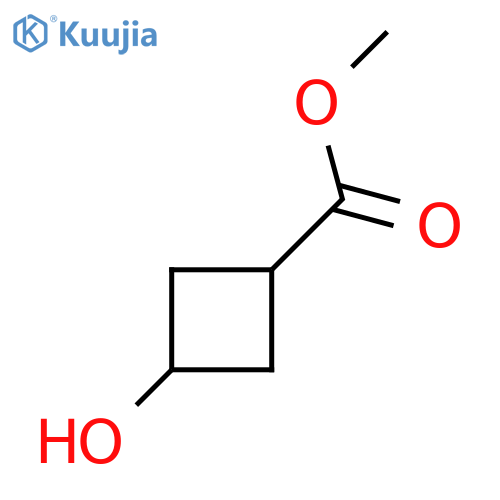

63485-50-7 structure

商品名:methyl cis-3-hydroxycyclobutanecarboxylate

methyl cis-3-hydroxycyclobutanecarboxylate 化学的及び物理的性質

名前と識別子

-

- cis-Methyl 3-hydroxycyclobutanecarboxylate

- 3-Hydroxy-1-cyclobutancarbonsaeuremethylester

- Methyl cis-3-hydroxycyclobutanecarboxylate

- cis-3-Hydroxycyclobutanecarboxylic acid methyl ester

- Methyl 3-hydroxycyclobutanecarboxylate

- trans-Methyl 3-hydroxycyclobutanecarboxylate

- methyl 3-hydroxycyclobutane-1-carboxylate

- METHYL TRANS-3-HYDROXYCYCLOBUTANECARBOXYLATE

- 3-Hydroxy-cyclobutanecarboxylic acid methyl ester

- Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester

- cis-3-hydroxy-cyclobutanecarboxylic acid methyl ester

- DS-5922

- Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester, trans-

- CS-0043491

- EN300-205322

- BYKHAEUVLSBWSU-SYDPRGILSA-N

- trans 3-hydroxy-cyclobutanecarboxylic acid methyl ester

- methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate

- Cis-methyl-3-hydroxycyclobutane-1-carboxylate

- MFCD18483114

- PB33903

- CIS-METHYL3-HYDROXYCYCLOBUTANECARBOXYLATE

- Methyl trans-3-hydroxycyclobutane-1-carboxylate

- CS-W004965

- DS-8378

- (1S,3S)-METHYL 3-HYDROXYCYCLOBUTANECARBOXYLATE

- J-522177

- AKOS006272248

- 63485-51-8

- AKOS006373498

- DB-096418

- EN300-7064177

- DB-352142

- SCHEMBL10225955

- SCHEMBL398333

- DTXSID801220213

- PB16819

- SY039196

- EN300-6958646

- SCHEMBL398511

- CS-0044067

- MFCD00512755

- SY099839

- MFCD18483124

- SCHEMBL398332

- methyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate

- PB11695

- 4934-99-0

- BYKHAEUVLSBWSU-URHBZAFASA-N

- trans-3-hydroxy-cyclobutanecarboxylic acid methyl ester

- trans-3-Hydroxycyclobutanecarboxylic acid methyl ester

- AKOS006373497

- DS-15690

- SY035882

- 63485-50-7

- BYKHAEUVLSBWSU-UHFFFAOYSA-N

- Methyl cis-3-hydroxycyclobutane-1-carboxylate

- A827703

- SCHEMBL12030307

- DTXCID401651513

- 842-729-4

- 814-003-7

- NCA48550

- NCA48551

- methyl cis-3-hydroxycyclobutanecarboxylate

-

- MDL: MFCD18483124

- インチ: 1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3

- InChIKey: BYKHAEUVLSBWSU-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C(=O)OC([H])([H])[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 130.062994177g/mol

- どういたいしつりょう: 130.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 密度みつど: 1.232

- ふってん: 190 ºC

- フラッシュポイント: 76 ºC

methyl cis-3-hydroxycyclobutanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283704-1g |

cis-Methyl 3-hydroxycyclobutanecarboxylate |

63485-50-7 | 95% | 1g |

¥90.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114131-10g |

cis-Methyl 3-hydroxycyclobutanecarboxylate |

63485-50-7 | 98% | 10g |

¥683.00 | 2024-05-05 | |

| abcr | AB454154-1 g |

Methyl cis-3-hydroxycyclobutanecarboxylate, 95%; . |

63485-50-7 | 95% | 1g |

€86.60 | 2023-07-18 | |

| abcr | AB454154-5 g |

Methyl cis-3-hydroxycyclobutanecarboxylate, 95%; . |

63485-50-7 | 95% | 5g |

€180.20 | 2023-07-18 | |

| Cooke Chemical | BD0152032-10g |

cis-Methyl 3-hydroxycyclobutanecarboxylate |

63485-50-7 | 95% | 10g |

RMB 1259.20 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89070-1g |

cis-Methyl 3-hydroxycyclobutanecarboxylate |

63485-50-7 | 95% | 1g |

¥212.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D322033-1g |

Methyl Cis-3-hydroxycyclobutanecarboxylate |

63485-50-7 | 95% | 1g |

$520 | 2024-08-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283704-5g |

cis-Methyl 3-hydroxycyclobutanecarboxylate |

63485-50-7 | 95% | 5g |

¥348.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD283704-10g |

cis-Methyl 3-hydroxycyclobutanecarboxylate |

63485-50-7 | 95% | 10g |

¥683.0 | 2024-04-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176998-10g |

methyl cis-3-hydroxycyclobutanecarboxylate |

63485-50-7 | 97% | 10g |

¥3,503.00 | 2021-05-24 |

methyl cis-3-hydroxycyclobutanecarboxylate 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

4. Book reviews

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

63485-50-7 (methyl cis-3-hydroxycyclobutanecarboxylate) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63485-50-7)methyl cis-3-hydroxycyclobutanecarboxylate

清らかである:99%/99%

はかる:25g/100g

価格 ($):162.0/644.0